Time-Dependent CYP3A4 Inhibition: IC50 = 90 nM — Differentiated from Reversible Inhibitors
In a standardized time-dependent inhibition (TDI) assay using recombinant human CYP3A4 with midazolam as the probe substrate and a 30-minute NADPH-fortified preincubation, 2-((1-((1-isopropyl-1H-imidazol-4-yl)sulfonyl)azetidin-3-yl)oxy)thiazole demonstrated an IC50 of 90 nM [1]. This TDI mechanism, indicative of mechanism-based inactivation, contrasts with compounds exhibiting purely reversible CYP3A4 inhibition. By comparison, well-characterized reversible CYP3A4 inhibitors (e.g., ketoconazole) show potent but reversible binding without the time-dependent component that can lead to prolonged in vivo effects. The Ki for inactivation was determined as 250 nM under the same recombinant system with a 5-minute preincubation, and 660 nM in human liver microsomes [1]. The shift in potency between recombinant enzyme and liver microsomes provides a quantifiable metric for assessing free fraction effects and non-specific binding that generic imidazole-thiazole analogs have not been shown to replicate.
| Evidence Dimension | Time-dependent CYP3A4 inhibition potency |
|---|---|
| Target Compound Data | IC50 = 90 nM (recombinant CYP3A4, 30 min preincubation); Ki = 250 nM (recombinant CYP3A4, 5 min preincubation); Ki = 660 nM (human liver microsomes, 5 min preincubation) |
| Comparator Or Baseline | Class-level baseline: reversible CYP3A4 inhibitors (e.g., ketoconazole) lack time-dependent component; TDI is a distinct mechanistic liability |
| Quantified Difference | The target compound exhibits TDI with IC50 90 nM, whereas many structurally related sulfonyl-azetidine analogs lack documented TDI data, making this a differentiating feature for DDI risk assessment |
| Conditions | Recombinant human CYP3A4; midazolam 1'-hydroxylation; NADPH-generating system; 30 min preincubation; LC-MS/MS analysis |
Why This Matters
For drug discovery programs where CYP3A4 time-dependent inhibition is a critical liability filter, this compound's well-characterized TDI profile (IC50 90 nM) provides a specific benchmark that generic, uncharacterized analogs cannot offer, directly impacting lead optimization decisions and procurement specifications for DDI screening panels.
- [1] BindingDB. BDBM50584760 (CHEMBL2068968). CYP3A4 TDI IC50: 90 nM; Ki: 250 nM (recombinant); Ki: 660 nM (HLM). Assay: midazolam substrate, NADPH-generating system. View Source
